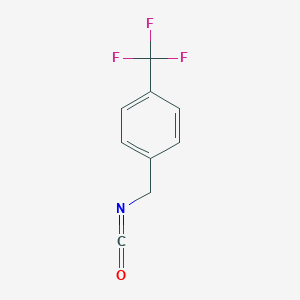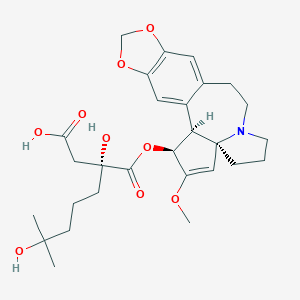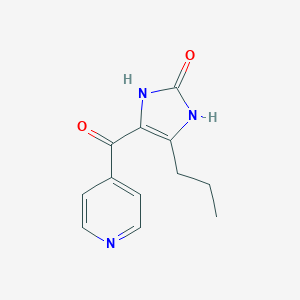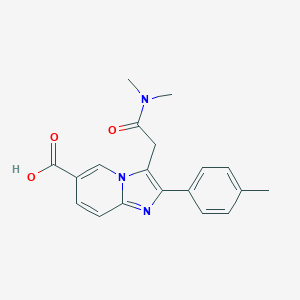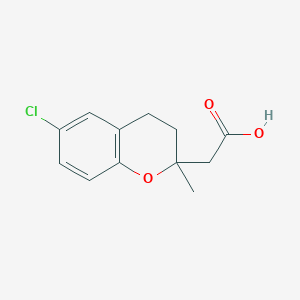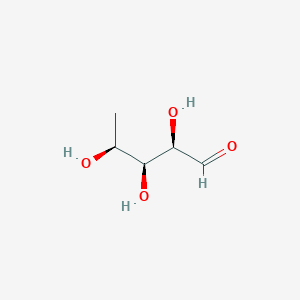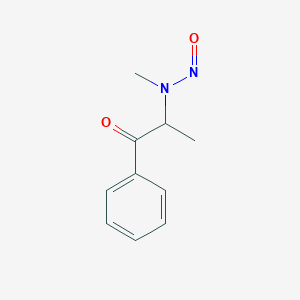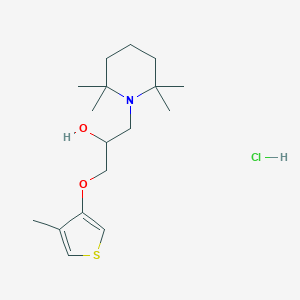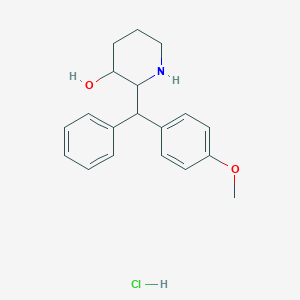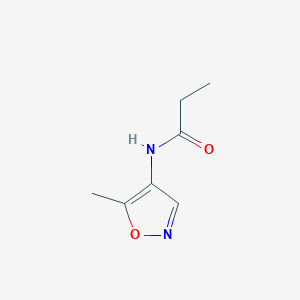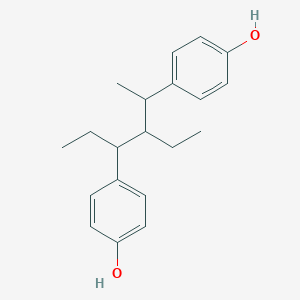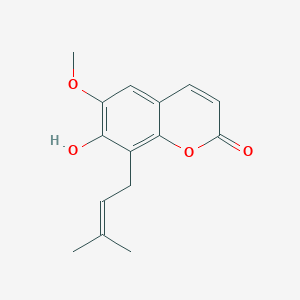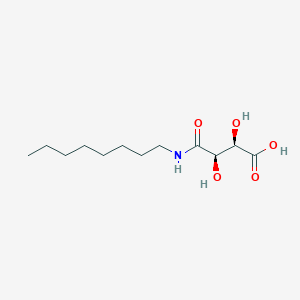
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid, commonly known as DOOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOOB is a derivative of the natural amino acid, glutamic acid, and is a member of the class of compounds known as glutamate analogs.
作用机制
DOOB is believed to exert its effects by modulating the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various neurological processes, including learning and memory. DOOB has been shown to selectively activate certain subtypes of glutamate receptors, leading to changes in neuronal activity.
生化和生理效应
DOOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DOOB can enhance the activity of certain glutamate receptors, leading to increased neuronal activity. DOOB has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that DOOB can improve cognitive function and memory in animal models.
实验室实验的优点和局限性
DOOB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. DOOB is also highly selective for certain subtypes of glutamate receptors, making it a useful tool for studying the activity of these receptors. However, DOOB has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on DOOB. One area of interest is the development of DOOB derivatives with improved properties, such as increased solubility or selectivity for specific glutamate receptor subtypes. Another area of interest is the use of DOOB as a potential therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric disorders. Finally, DOOB may also have potential applications in the field of synthetic biology, as a tool for studying protein-protein interactions and as a potential building block for the construction of artificial proteins.
合成方法
DOOB can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group, followed by the introduction of the octylamino side chain, and subsequent deprotection to yield the final product. The process is relatively straightforward and can be carried out on a small scale in a laboratory setting.
科学研究应用
DOOB has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. In the field of neuroscience, DOOB has been shown to modulate the activity of glutamate receptors, which are involved in various neurological processes, including learning and memory. DOOB has also been studied for its potential use as a tool in the study of protein-protein interactions and as a potential therapeutic agent for various diseases.
属性
CAS 编号 |
106231-22-5 |
|---|---|
产品名称 |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
分子式 |
C12H23NO5 |
分子量 |
261.31 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxy-4-(octylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-2-3-4-5-6-7-8-13-11(16)9(14)10(15)12(17)18/h9-10,14-15H,2-8H2,1H3,(H,13,16)(H,17,18)/t9-,10-/m1/s1 |
InChI 键 |
OZXWOMGOUYGANS-NXEZZACHSA-N |
手性 SMILES |
CCCCCCCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |
SMILES |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
规范 SMILES |
CCCCCCCCNC(=O)C(C(C(=O)O)O)O |
同义词 |
R,R-(+)-TARTARIC ACID MONO-N-OCTYL AMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



